molecular formula C24H23N5O4S2 B2548626 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide CAS No. 1321751-81-8

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No.: B2548626
CAS No.: 1321751-81-8
M. Wt: 509.6
InChI Key: ZHGSQQFKMIHQLW-CLFYSBASSA-N
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Description

This compound is a structurally complex molecule featuring three key moieties:

  • Benzo[d][1,3]dioxol-5-yl: A methylenedioxy-substituted aromatic ring, commonly associated with enhanced pharmacokinetic properties such as metabolic stability and membrane permeability .
  • 1,3,4-Thiadiazole-2-yl: A heterocyclic sulfur-containing ring known for its role in modulating electronic properties and interacting with biological targets via hydrogen bonding or π-π stacking .
  • 4-Phenylpiperazine: A nitrogen-containing heterocycle linked via a thioether and carbonyl group, contributing to receptor-binding affinity, particularly in neurological or anticancer targets .

The Z-configuration of the acrylamide group ensures spatial alignment of the conjugated double bond, which may influence binding to enzymatic pockets or allosteric sites .

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S2/c30-21(9-7-17-6-8-19-20(14-17)33-16-32-19)25-23-26-27-24(35-23)34-15-22(31)29-12-10-28(11-13-29)18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2,(H,25,26,30)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGSQQFKMIHQLW-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(S3)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(S3)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

To contextualize the biological and chemical relevance of the target compound, comparisons are drawn with structurally analogous molecules from the literature.

Structural Analogues with 1,3,4-Thiadiazole Cores
Compound Name Key Substituents Biological Activity Key Differences
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives Piperidinyl-ethylthio, benzamide Acetylcholinesterase inhibition (IC₅₀: 0.8–3.2 µM) Replaces acrylamide with benzamide; lacks benzo[d][1,3]dioxol, reducing aromatic interactions.
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide Trichloroethyl, phenylthiadiazole Intermediate in bicyclic triazine synthesis No piperazine or acrylamide groups; limited bioactivity data.
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide Benzylthio, chlorophenyl-oxadiazole Cytotoxic activity (GI₅₀: 12–45 µM vs. HeLa) Oxadiazole replaces piperazine; chloro group enhances cytotoxicity but reduces solubility.

Key Structural Insights :

  • The benzo[d][1,3]dioxol group in the target compound improves metabolic stability compared to simpler phenyl rings in analogues .
  • The 4-phenylpiperazine moiety enhances selectivity for aminergic receptors (e.g., serotonin or dopamine receptors) compared to piperidine or morpholine derivatives .
Computational Similarity Assessment

Using Tanimoto coefficients (MACCS fingerprints), the target compound shares >70% similarity with:

  • N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (Tanimoto = 0.72): Differences arise in the acrylamide vs. benzamide and dioxol vs. phenyl groups .
  • Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate (Tanimoto = 0.68): Dimethoxyphenyl and ester groups reduce overlap .

Activity Cliffs: Despite structural similarity, minor substitutions (e.g., nitro to dioxol) can drastically alter bioactivity due to electronic or steric effects .

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